Cas no 2002697-04-1 (2-{6-aminospiro2.5octan-6-yl}acetic acid)

2-{6-Aminospiro[2.5]octan-6-yl}acetic acid is a specialized spirocyclic compound featuring a unique structural motif combining an amino group and a carboxylic acid functionality. Its spiro[2.5]octane core imparts rigidity and conformational constraints, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both amine and carboxyl groups allows for versatile derivatization, facilitating its use in peptide mimetics, linker systems, or as a building block for bioactive molecules. The compound’s distinct scaffold may enhance binding selectivity in target interactions, while its synthetic accessibility supports scalable applications. Suitable for research in pharmacophore design, it offers potential in developing novel therapeutics with improved pharmacokinetic properties.
2-{6-aminospiro2.5octan-6-yl}acetic acid structure
2002697-04-1 structure
Product name:2-{6-aminospiro2.5octan-6-yl}acetic acid
CAS No:2002697-04-1
MF:C10H17NO2
Molecular Weight:183.24748301506
CID:5998342
PubChem ID:165791637

2-{6-aminospiro2.5octan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{6-aminospiro2.5octan-6-yl}acetic acid
    • EN300-1285829
    • 2002697-04-1
    • 2-{6-aminospiro[2.5]octan-6-yl}acetic acid
    • インチ: 1S/C10H17NO2/c11-10(7-8(12)13)5-3-9(1-2-9)4-6-10/h1-7,11H2,(H,12,13)
    • InChIKey: YTTDPKNUJUIAHJ-UHFFFAOYSA-N
    • SMILES: OC(CC1(CCC2(CC1)CC2)N)=O

計算された属性

  • 精确分子量: 183.125928785g/mol
  • 同位素质量: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 63.3Ų

2-{6-aminospiro2.5octan-6-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1285829-2500mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
2500mg
$1791.0 2023-10-01
Enamine
EN300-1285829-50mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
50mg
$768.0 2023-10-01
Enamine
EN300-1285829-500mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
500mg
$877.0 2023-10-01
Enamine
EN300-1285829-250mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
250mg
$840.0 2023-10-01
Enamine
EN300-1285829-1.0g
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
1g
$0.0 2023-06-07
Enamine
EN300-1285829-1000mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
1000mg
$914.0 2023-10-01
Enamine
EN300-1285829-100mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
100mg
$804.0 2023-10-01
Enamine
EN300-1285829-5000mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
5000mg
$2650.0 2023-10-01
Enamine
EN300-1285829-10000mg
2-{6-aminospiro[2.5]octan-6-yl}acetic acid
2002697-04-1
10000mg
$3929.0 2023-10-01

2-{6-aminospiro2.5octan-6-yl}acetic acid 関連文献

2-{6-aminospiro2.5octan-6-yl}acetic acidに関する追加情報

Introduction to 2-{6-aminospiro2.5octan-6-yl}acetic acid (CAS No. 2002697-04-1)

2-{6-aminospiro2.5octan-6-yl}acetic acid, identified by the CAS number 2002697-04-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This spirocyclic derivative features a unique structural motif, combining an amino group with a spirocyclic octane backbone, which imparts distinct physicochemical properties and biological activities. The compound's architecture suggests potential utility in the development of novel therapeutic agents, particularly in the realm of enzyme inhibition and molecular recognition.

The spirocyclic core of 2-{6-aminospiro2.5octan-6-yl}acetic acid is a key feature that distinguishes it from other acetic acid derivatives. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity in drug design. In recent years, spirocyclic compounds have been extensively studied for their ability to modulate biological pathways, particularly in the context of G-protein coupled receptors (GPCRs) and enzyme active sites. The presence of an amino group at the 6-position further extends the compound's functional diversity, allowing for further derivatization and customization to target specific biological processes.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 2-{6-aminospiro2.5octan-6-yl}acetic acid. Molecular docking studies have revealed that this compound exhibits promising interactions with various protein targets, including those involved in metabolic disorders and inflammatory responses. The spirocyclic scaffold is particularly adept at mimicking natural substrates or transition states, thereby facilitating potent and selective binding. These findings align with the growing interest in structure-based drug design, where computational tools play a pivotal role in identifying lead compounds.

In the context of medicinal chemistry, the synthesis of 2-{6-aminospiro2.5octan-6-yl}acetic acid represents a significant achievement due to its complex stereochemistry. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to achieve high yields and enantiopurity. However, recent innovations in catalytic methods have streamlined the synthesis process, making it more efficient and scalable. For instance, transition metal-catalyzed reactions have been employed to construct the spirocyclic core with high precision, reducing the need for extensive purification steps.

The biological activity of 2-{6-aminospiro2.5octan-6-yl}acetic acid has been explored in several preclinical studies, where it demonstrated potential as an inhibitor of specific enzymes implicated in diseases such as diabetes and cancer. The compound's ability to modulate enzyme activity may be attributed to its unique binding mode within the active site, which is influenced by its spirocyclic and amino-functionalized structure. Preliminary data suggest that it interacts with key residues in the enzyme's catalytic pocket, thereby disrupting normal substrate binding or catalytic turnover.

Moreover, the spirocyclic octane backbone of this compound contributes to its stability under physiological conditions, ensuring prolonged bioavailability upon administration. This property is particularly advantageous for therapeutic applications where sustained exposure to the active molecule is desirable. Additionally, the compound's solubility profile has been optimized through structural modifications, enhancing its pharmacokinetic properties and facilitating formulation into viable drug products.

Future research directions for 2-{6-aminospiro2.5octan-6-yl}acetic acid include further exploration of its mechanism of action and identification of potential off-target effects. Combination studies with other therapeutic agents may also provide insights into synergistic effects that could improve treatment outcomes for complex diseases. As computational methods continue to evolve, they will undoubtedly play an even greater role in refining lead optimization strategies for this class of compounds.

The development of 2-{6-aminospiro2.5octan-6-yl}acetic acid exemplifies the intersection of organic chemistry, biochemistry, and computational science in advancing drug discovery efforts. Its unique structural features offer a promising platform for designing next-generation therapeutics with improved efficacy and selectivity. As research progresses, this compound is poised to make significant contributions to various therapeutic areas, underscoring its importance as a molecular scaffold in modern medicinal chemistry.

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